Cas no 899963-89-4 (N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide is a structurally complex small molecule featuring a tetrahydrobenzothiophene core linked to a sulfamoyl-substituted benzamide moiety. The presence of a cyano group enhances electrophilic reactivity, while the furan-2-ylmethyl(methyl)sulfamoyl group contributes to its potential as a versatile intermediate in medicinal chemistry. This compound is of interest due to its balanced lipophilicity and hydrogen-bonding capacity, making it suitable for applications in drug discovery, particularly in targeting enzyme inhibition or receptor modulation. Its well-defined synthetic route allows for scalable production with high purity, ensuring reproducibility in research and development settings.
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide structure
899963-89-4 structure
Product Name:N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide
CAS No:899963-89-4
MF:C22H21N3O4S2
MW:455.549842596054
CID:5490783
PubChem ID:16800187
Update Time:2025-05-21

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • F2768-0365
    • N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
    • 899963-89-4
    • N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide
    • N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
    • AKOS024679012
    • N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide
    • Inchi: 1S/C22H21N3O4S2/c1-25(14-16-5-4-12-29-16)31(27,28)17-10-8-15(9-11-17)21(26)24-22-19(13-23)18-6-2-3-7-20(18)30-22/h4-5,8-12H,2-3,6-7,14H2,1H3,(H,24,26)
    • InChI Key: UCKYDHVSLLCZTC-UHFFFAOYSA-N
    • SMILES: S1C(=C(C#N)C2=C1CCCC2)NC(C1C=CC(=CC=1)S(N(C)CC1=CC=CO1)(=O)=O)=O

Computed Properties

  • Exact Mass: 455.09734851g/mol
  • Monoisotopic Mass: 455.09734851g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6
  • Complexity: 797
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 140Ų

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide Pricemore >>

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Additional information on N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide

Introduction to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide (CAS No. 899963-89-4)

The compound N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide, identified by the CAS registry number CAS No. 899963-89, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of benzamides and features a complex structure incorporating a benzothiophene ring system and a sulfamoyl group. Its unique chemical composition makes it a subject of interest in both academic and industrial settings.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions. These techniques have not only improved the yield and purity of the compound but also facilitated its scalability for potential commercial applications. The integration of these modern techniques underscores the compound's relevance in contemporary chemical research.

The structural complexity of N-(3-cyano...benzamide is complemented by its intriguing biological activity. Studies have demonstrated its potential as a modulator of key cellular pathways, making it a promising candidate for drug discovery efforts. For instance, research indicates that this compound exhibits selective inhibition against certain enzymes implicated in neurodegenerative diseases, thereby highlighting its therapeutic potential.

In terms of physical properties, this compound exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its spectroscopic data, including UV-vis and NMR spectra, have been thoroughly characterized, providing valuable insights into its electronic structure and molecular interactions.

From an environmental standpoint, the compound has been evaluated for its biodegradability and ecotoxicological profile. Preliminary studies suggest that it undergoes slow degradation under aerobic conditions, raising considerations for its environmental impact and disposal methods.

Looking ahead, the continued exploration of N-(3-cyano...benzamide's properties is expected to unlock new avenues for its application in materials science and pharmacology. Its unique combination of structural features positions it as a valuable tool in advancing our understanding of complex molecular systems.

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